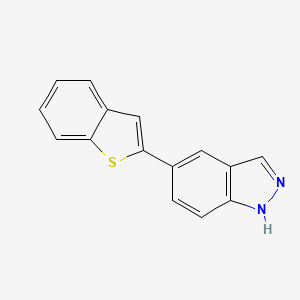

5-(Benzothiophen-2-YL)-1H-indazole

描述

Contextualization within Indazole and Benzothiophene (B83047) Chemistry

5-(Benzothiophen-2-YL)-1H-indazole is a hybrid molecule that incorporates two important heterocyclic scaffolds: indazole and benzothiophene. The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, is a prominent structure in medicinal chemistry. nih.govpnrjournal.com Indazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govinnovatpublisher.com The 1H-indazole tautomer is generally the more thermodynamically stable form. nih.govnih.gov

Similarly, benzothiophene, which consists of a benzene ring fused to a thiophene (B33073) ring, is a key building block in the development of pharmaceuticals. nih.govnumberanalytics.com Its derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. nih.govnumberanalytics.com The fusion of these two pharmacologically significant moieties in this compound creates a novel chemical entity with the potential for unique biological activities.

Significance of Fused Heterocyclic Systems in Contemporary Medicinal Chemistry

The strategy of fusing different heterocyclic rings is a well-established approach in drug discovery. Fused heterocyclic systems often exhibit enhanced biological activity compared to their individual components. nih.gov This can be attributed to several factors, including increased structural rigidity, which can lead to more specific interactions with biological targets, and the combination of different pharmacophoric features into a single molecule.

The development of molecules containing multiple pharmacophores has been shown to be a successful strategy in creating compounds with a variety of therapeutic properties, such as antitumor and anti-inflammatory effects. nih.gov The unique three-dimensional structure of fused systems can also lead to novel intellectual property, a crucial aspect of pharmaceutical research and development.

Historical Development and Evolution of Research Interest in this compound

While the individual indazole and benzothiophene ring systems have been the subject of extensive research for decades, the specific compound this compound is a relatively more recent focus of investigation. Initial interest in such hybrid structures likely stemmed from the established pharmacological importance of their parent heterocycles.

Early research into related compounds would have paved the way for the synthesis and exploration of this compound. For instance, methods for the synthesis of various substituted indazoles and benzothiophenes have been developed over many years, providing the chemical tools necessary to construct this more complex molecule. The evolution of research interest has been driven by the continuous search for new therapeutic agents with improved efficacy and novel mechanisms of action.

Current State and Overview of Scholarly Investigations Pertaining to this compound

Current research on this compound and related derivatives is primarily focused on their potential as therapeutic agents. Scholarly investigations often involve the synthesis of a series of related compounds to explore structure-activity relationships (SAR). These studies aim to identify which structural modifications lead to enhanced biological activity against specific targets.

For example, various derivatives of indazole are being investigated for their potential as kinase inhibitors, which are crucial in cancer therapy. nih.govgoogle.com The fibroblast growth factor receptors (FGFRs) are one such family of kinases that have been targeted by indazole-based compounds. nih.govgoogle.com The core structure of this compound makes it a candidate for investigation in this and other therapeutic areas.

Computational methods, such as molecular docking and density functional theory (DFT) studies, are also being employed to understand the interactions of these compounds with biological targets at the molecular level. nih.gov These in silico approaches help to rationalize observed biological activities and guide the design of new, more potent analogues.

Detailed Research Findings

| Compound Class | Key Research Area | Reported Activities/Targets | Representative Findings |

|---|---|---|---|

| Indazole Derivatives | Anticancer | Kinase inhibition (e.g., Pim-1, Pim-2, Pim-3, PLK4, EGFR) | Some derivatives show potent inhibition of various kinases involved in cancer progression. nih.gov For example, certain 1H-indazole derivatives have demonstrated strong activity against Pim kinases with IC50 values in the nanomolar range. nih.gov |

| Benzothiophene Derivatives | Broad Spectrum | Antimicrobial, Anti-inflammatory, Anticancer | Benzothiophene scaffolds are versatile and have been incorporated into compounds with a wide range of biological activities. nih.gov |

| Fused Indazole-Benzothiophene Systems | Medicinal Chemistry | Potential for synergistic or novel activities | The combination of these two pharmacophores is a strategy to develop new therapeutic agents, though specific data on this compound itself is limited in the public domain. |

Structure

3D Structure

属性

IUPAC Name |

5-(1-benzothiophen-2-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2S/c1-2-4-14-10(3-1)8-15(18-14)11-5-6-13-12(7-11)9-16-17-13/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLIUJUEWWITKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=CC4=C(C=C3)NN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648421 | |

| Record name | 5-(1-Benzothiophen-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-48-0 | |

| Record name | 5-(1-Benzothiophen-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 5 Benzothiophen 2 Yl 1h Indazole

Retrosynthetic Analysis of the 5-(Benzothiophen-2-YL)-1H-indazole Core Structure

A retrosynthetic analysis of this compound reveals several potential pathways for its construction. The most strategically sound disconnection is at the C-C bond linking the indazole C5 position and the benzothiophene (B83047) C2 position. This bond can be logically formed using a palladium-catalyzed cross-coupling reaction, a powerful and widely used method for creating aryl-aryl bonds.

This primary disconnection leads to two key synthons: a 5-functionalized indazole (A) and a 2-functionalized benzothiophene (B). For a Suzuki-Miyaura coupling, precursor A would typically be a 5-halo-1H-indazole (e.g., 5-bromo- or 5-iodo-1H-indazole), and precursor B would be benzothiophene-2-boronic acid or a corresponding boronate ester. Alternatively, in a Stille coupling, precursor A could be a 5-halo-1H-indazole and B a 2-(tributylstannyl)benzothiophene.

A secondary retrosynthetic approach involves the formation of the indazole ring onto a pre-formed benzothiophene structure. This strategy would start with a 2-(functionalized phenyl)benzothiophene, which could then undergo cyclization to form the pyrazole (B372694) portion of the indazole ring. For instance, a 2-(2-methyl-5-nitrophenyl)benzothiophene could theoretically be a precursor, where the methyl and nitro groups are manipulated to form the N-N bond of the indazole via established methods like the Jacobson or Davis-Beirut reactions. However, the cross-coupling approach is generally more convergent and modular, allowing for greater flexibility in analogue design.

Established Synthetic Routes to this compound

The synthesis of the target molecule can be achieved through various established organic chemistry reactions, primarily centered around forming the indazole ring or coupling the two heterocyclic systems.

Cyclization Reactions in this compound Formation

While direct cyclization to form this compound is less common, the fundamental strategies for constructing the indazole ring are well-established and powerful. These methods typically involve the cyclization of appropriately substituted benzene (B151609) derivatives. nih.govorgsyn.org

One classical approach is the reaction of o-toluidine (B26562) derivatives with nitrous acid, which generates a diazonium salt that subsequently cyclizes. orgsyn.org Another prominent method involves the intramolecular cyclization of o-haloaryl N-sulfonylhydrazones, often catalyzed by copper. nih.gov Furthermore, the reaction of 2-aminobenzonitriles with organometallic reagents can form a ketimine intermediate that cyclizes in the presence of a copper catalyst and an oxidant to yield the 1H-indazole core. nih.gov These methods could be adapted by starting with a phenyl precursor already bearing the benzothiophene moiety at the para-position relative to the groups involved in cyclization.

A summary of general indazole cyclization strategies is presented below.

| Starting Material Type | Key Reagents | Reaction Name/Type | Reference |

| o-Toluidine Derivatives | NaNO₂, Acid | Diazotization/Cyclization | orgsyn.org |

| o-Haloaryl N-sulfonylhydrazones | Cu(OAc)₂·H₂O | Copper-catalyzed Cyclization | nih.gov |

| 2-Aminobenzonitriles | Organometallic Reagent, Cu(OAc)₂ | Ketimine formation/Cyclization | nih.gov |

| Arylhydrazones | Base (e.g., K₂CO₃) | SNAr Ring Closure | nih.gov |

Cross-Coupling Methodologies for this compound Synthesis

Palladium-catalyzed cross-coupling reactions represent the most direct and versatile strategy for synthesizing the this compound scaffold. The Suzuki-Miyaura coupling is particularly effective for this purpose. This reaction involves the coupling of a 5-halo-1H-indazole with benzothiophene-2-boronic acid (or its ester derivatives) in the presence of a palladium catalyst and a base. This approach benefits from the commercial availability of many substituted indazole and boronic acid building blocks and the mild reaction conditions.

The synthesis of structurally related 5-(thiophen-2-yl)-1H-indazoles has been successfully demonstrated using Suzuki cross-coupling, providing strong precedent for the synthesis of the benzothiophene analogue. The reaction typically employs a catalyst system such as Pd(PPh₃)₄ and a base like Na₂CO₃ in a solvent mixture such as toluene/ethanol (B145695)/water.

Key cross-coupling reactions applicable to the synthesis are outlined in the table below.

| Coupling Reaction | Indazole Precursor | Benzothiophene Precursor | Catalyst System (Example) |

| Suzuki-Miyaura | 5-Bromo-1H-indazole | Benzothiophene-2-boronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Stille | 5-Iodo-1H-indazole | 2-(Tributylstannyl)benzothiophene | Pd(PPh₃)₄ |

| Hiyama | 5-Iodo-1H-indazole | 2-(Trimethoxysilyl)benzothiophene | Pd(OAc)₂, Fluoride source (e.g., TBAF) |

| Negishi | 5-Bromo-1H-indazole | 2-(Chloro-zincio)benzothiophene | Pd(dppf)Cl₂ |

Multicomponent Reactions in this compound Chemistry

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer an efficient pathway to complex molecules. While a specific MCR for this compound has not been prominently reported, the principles of MCRs can be applied. For example, a one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide (B81097), catalyzed by copper, has been used to synthesize 2-aryl-2H-indazoles. acs.orgnih.gov Adapting such a strategy by starting with a hypothetical 4-bromo-3-formylbenzothiophene could potentially lead to the indazole ring being constructed directly onto the benzothiophene scaffold in a convergent manner.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry principles can be applied to the synthesis of this compound, focusing on both the formation of the individual heterocyclic cores and their coupling. benthamdirect.comresearchgate.net

For the indazole core , green methods include using natural, biodegradable catalysts like lemon peel powder in conjunction with ultrasound irradiation, which can reduce reaction times and energy consumption. researchgate.net The use of sustainable solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG-400) is another key strategy. acs.orgnih.govresearchgate.net Heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, have been developed for indazole synthesis, offering advantages of easy separation and recyclability. acs.orgnih.gov

For the benzothiophene core , green approaches include electrophilic cyclization in environmentally friendly solvents like ethanol uwf.edu and metal- and solvent-free cascade reactions of thiophenols with alkynes. organic-chemistry.org Base-catalyzed, metal-free protocols involving propargyl-allenyl rearrangement have also been developed as a sustainable alternative to traditional transition metal-catalyzed methods. beilstein-journals.org

| Green Strategy | Application Area | Example | Reference |

| Natural Catalyst | Indazole Synthesis | Lemon peel powder with ultrasound | researchgate.net |

| Green Solvent | Indazole Synthesis | PEG-400, Water, Ethanol | acs.orgnih.govresearchgate.net |

| Recyclable Catalyst | Indazole Synthesis | CuO nanoparticles on carbon | acs.orgnih.gov |

| Benign Solvent | Benzothiophene Synthesis | Electrophilic cyclization in ethanol | uwf.edu |

| Metal-Free Conditions | Benzothiophene Synthesis | Base-catalyzed propargyl-allenyl rearrangement | beilstein-journals.org |

Strategies for Derivatization and Analogue Generation of this compound

Once the core structure is synthesized, it can be further modified to generate a library of analogues for various applications. Derivatization can be targeted at several positions on both the indazole and benzothiophene rings.

The indazole ring offers two primary sites for modification: the N1 and N2 positions and the C3 position.

N-Substitution: The indazole N-H can be readily alkylated or acylated. Nucleophilic substitution reactions using haloesters or other alkyl halides in the presence of a base typically yield a mixture of N1 and N2 isomers, with the N1 isomer often predominating. mdpi.comrug.nl Selective synthesis of N1 or N2 isomers can be achieved by carefully choosing reagents and reaction conditions. nih.gov

C3-Functionalization: If the indazole is formed from a precursor that leaves a functional group handle at C3 (e.g., an ester), this group can be further manipulated. Alternatively, direct C-H functionalization at the C3 position of 2H-indazoles has been achieved via palladium-catalyzed isocyanide insertion strategies. nih.gov

The benzothiophene ring can also be functionalized, although this is often best accomplished by using a pre-functionalized benzothiophene building block in the initial cross-coupling step. For instance, using a bromo- or methoxy-substituted benzothiophene-2-boronic acid would directly install these groups onto the final molecule. Post-synthetic modification of the benzothiophene ring, such as electrophilic aromatic substitution (e.g., halogenation or nitration), is also possible, though regioselectivity can be complex.

Functionalization of the Indazole Nitrogen and Carbon Positions

The indazole core of this compound offers multiple sites for functionalization, primarily at the N1 and N2 positions of the pyrazole ring and the C3 position. The regioselectivity of these reactions is a key consideration.

N-Functionalization: The alkylation or arylation of the indazole nitrogen typically results in a mixture of N1 and N2 isomers. beilstein-journals.orgresearchgate.net The ratio of these products is influenced by factors such as the reaction conditions (base, solvent, temperature) and the nature of the substituents on the indazole ring. beilstein-journals.org For instance, in related indazole systems, the use of different bases can direct the substitution towards either the N1 or N2 position. organic-chemistry.org Electron-withdrawing groups at the 3-position can favor N1-alkylation, a principle that could be applied to derivatives of the target molecule. beilstein-journals.org Microwave-assisted synthesis has also been shown to be an effective method for the functionalization of indazoles. rasayanjournal.co.in

C3-Functionalization: The C3 position of the indazole ring is another key site for modification. A common strategy involves the direct C-H functionalization or a halogenation-cross-coupling sequence. For example, 3-iodo-1H-indazole can be prepared by treating 1H-indazole with iodine and a base. mdpi.comnih.gov This iodinated intermediate can then undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide range of substituents. mdpi.com This approach would allow for the synthesis of diverse C3-modified derivatives of this compound.

Table 1: Potential Functionalization Reactions on the Indazole Moiety

| Position | Reaction Type | Reagents & Conditions (General Examples) | Potential Outcome |

|---|---|---|---|

| N1/N2 | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, Acetonitrile) | Introduction of alkyl groups |

| N1/N2 | N-Arylation | Aryl halide, Palladium or Copper catalyst, Base | Introduction of aryl groups |

| C3 | C-H Arylation | Aryl halide, Palladium catalyst, Oxidant | Direct introduction of aryl groups |

| C3 | Iodination | I₂, Base (e.g., KOH) in DMF | Formation of 3-iodo-indazole intermediate |

| C3 | Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base | Introduction of aryl/heteroaryl groups |

Substituent Effects on the Benzothiophene Moiety of this compound

Substituents on the benzothiophene ring can be introduced either by starting from a pre-functionalized benzothiophene synthon or by late-stage functionalization of the coupled benzothiophene-indazole scaffold. Common positions for substitution on the benzothiophene ring include the 3, 4, 5, 6, and 7-positions. Electrophilic aromatic substitution reactions, such as halogenation or nitration, can be employed, with the position of substitution being directed by the existing heteroatoms. The introduction of electron-donating or electron-withdrawing groups can impact the electron density of the benzothiophene system and its interaction with biological targets.

Table 2: Hypothetical Substituent Effects on the Benzothiophene Moiety

| Substituent (at various positions) | Electronic Effect | Potential Impact on Molecular Properties |

|---|---|---|

| -OCH₃, -CH₃ | Electron-donating | May increase electron density, potentially affecting binding interactions. |

| -Cl, -Br, -F | Electron-withdrawing (inductive), Weakly activating (resonance) | Can alter lipophilicity and metabolic stability. |

| -NO₂, -CN, -CF₃ | Strongly electron-withdrawing | Can significantly alter electronic properties and pKa. |

| -COOH, -SO₂NH₂ | Can act as hydrogen bond donors/acceptors | May improve solubility and introduce new binding interactions. |

Incorporation of Bioisosteric Replacements in this compound Derivatives

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. spirochem.com In the context of this compound, both the benzothiophene and indazole moieties can be considered for bioisosteric replacement.

The benzothiophene ring, for example, could be replaced with other bicyclic aromatic systems such as benzofuran, indole, or benzimidazole (B57391). nih.gov These replacements can alter the hydrogen bonding capacity, lipophilicity, and metabolic stability of the compound. Similarly, the indazole ring is a known bioisostere for other heterocycles like benzimidazole or purine. nih.gov The choice of bioisostere would depend on the specific therapeutic target and the desired property modifications. For instance, replacing the sulfur atom in benzothiophene with an oxygen atom (to give a benzofuran) or an NH group (to give an indole) can have significant effects on the molecule's electronic distribution and potential for hydrogen bonding.

Table 3: Potential Bioisosteric Replacements

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Benzothiophene | Benzofuran | Similar size and shape, alters electronics and hydrogen bonding potential. |

| Benzothiophene | Indole | Introduces a hydrogen bond donor, alters electronic properties. nih.gov |

| Benzothiophene | Thienopyridine | Introduces a nitrogen atom, potentially improving solubility and providing a new interaction point. |

| Indazole | Benzimidazole | Similar bicyclic structure, different arrangement of nitrogen atoms. nih.gov |

| Indazole | Azaindazole | Introduces a nitrogen into the benzene ring portion, modulating pKa and solubility. |

Conjugation and Bioconjugation Strategies for this compound

Conjugation of small molecules like this compound to other chemical entities, such as fluorescent dyes, affinity tags, or macromolecules, can be a valuable tool for mechanistic studies or targeted delivery. To achieve this, the molecule must first be functionalized with a reactive handle suitable for conjugation chemistry.

Commonly used reactive functional groups for conjugation include carboxylic acids, amines, azides, or alkynes. These can be introduced onto the indazole or benzothiophene rings using standard synthetic methods. For example, a carboxylic acid group could be installed to form an amide bond with an amine-containing molecule. Alternatively, the introduction of an azide or alkyne would allow for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are known for their high efficiency and biocompatibility.

Stereoselective Synthesis Considerations for Chiral this compound Analogues

The introduction of chirality into analogues of this compound could be achieved by several means, leading to enantiomerically pure compounds with potentially distinct biological activities.

One approach involves the introduction of a chiral substituent, for example, by N-alkylation of the indazole with a chiral electrophile. This would result in diastereomeric products that could be separated by chromatography. Another strategy would be to perform an asymmetric synthesis of a substituent that is then attached to the core scaffold. For instance, if a side chain containing a stereocenter is desired, it could be prepared using well-established methods of asymmetric catalysis. While no specific examples for this exact molecule are documented, stereoselective routes have been developed for other complex heterocyclic systems, which could serve as a blueprint. nih.gov

Process Optimization and Scalability Studies for this compound Production

The transition from laboratory-scale synthesis to large-scale production requires careful process optimization to ensure efficiency, safety, cost-effectiveness, and reproducibility. Key aspects to consider for the production of this compound would include the selection of starting materials, reaction conditions, and purification methods.

For a potential large-scale synthesis, a convergent approach would likely be favored, where the indazole and benzothiophene fragments are synthesized separately and then coupled in a late-stage step, such as a Suzuki or other cross-coupling reaction. This allows for optimization of each step independently. The choice of catalysts, solvents, and reagents would need to be evaluated for cost, safety, and environmental impact. Purification methods would likely involve crystallization to avoid costly and time-consuming chromatographic separations. While specific scalability studies for this compound are not publicly available, general principles of process chemistry for related heterocyclic compounds would be applicable. orgsyn.org

Biological Activities and Pharmacological Profiles of 5 Benzothiophen 2 Yl 1h Indazole Derivatives

In Vitro Biological Screening and Primary Assays of 5-(Benzothiophen-2-YL)-1H-indazole

The initial assessment of the biological effects of this compound and its derivatives involves a variety of in vitro screening methods. These assays are crucial for identifying potential therapeutic applications by elucidating the compound's interactions with biological targets.

Enzyme Inhibition and Activation Studies

Indazole derivatives have been widely investigated as inhibitors of various enzymes. nih.gov For instance, certain indazole derivatives have shown potent inhibitory activity against enzymes like cyclooxygenase (COX), with some compounds exhibiting significant selectivity for COX-2. nih.gov Other indazole-containing compounds have been identified as inhibitors of pan-Pim kinases, Polo-like kinase 4 (PLK4), and indoleamine 2,3-dioxygenase 1 (IDO1), all of which are important targets in cancer therapy. nih.gov Specifically, derivatives have demonstrated picomolar to nanomolar inhibitory concentrations against Pim-1, Pim-2, and Pim-3. nih.gov

| Enzyme Target | Compound Type | IC₅₀ Values | Reference |

| Pim-1 | 1H-indazole derivative | 0.4 nM | nih.gov |

| Pim-2 | 1H-indazole derivative | 1.1 nM | nih.gov |

| Pim-3 | 1H-indazole derivative | 0.4 nM | nih.gov |

| IDO1 | 1H-indazole derivative | 5.3 μM | nih.gov |

Receptor Binding and Ligand Displacement Assays

Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. merckmillipore.com These assays often utilize a radiolabeled ligand that is known to bind to the receptor of interest. merckmillipore.comnih.gov The test compound is then introduced to see if it can displace the labeled ligand, indicating its own binding affinity. merckmillipore.comnih.gov For example, the affinity of new benzodiazepine (B76468) receptor ligands has been assessed using [3H]-flumazenil in competitive binding assays. nih.gov Similarly, the potency of calcitonin gene-related peptide (CGRP) receptor antagonists, some of which are indazole derivatives, has been evaluated through such assays. nih.gov

| Assay Type | Purpose | Key Components |

| Competitive Inhibition Assay | To screen for more effective new chemical entities. | Radiolabeled known drug, receptor, test compound library. merckmillipore.com |

| Saturation Binding Assay | To determine the density of receptors (Bmax) and the ligand's dissociation constant (Kd). | Increasing concentrations of radioligand, receptor preparation. nih.gov |

| Displacement Binding Assay | To measure the affinity of an unlabeled compound. | Constant concentration of radiolabeled ligand, serial dilutions of unlabeled competitor. merckmillipore.com |

Cell-Based Phenotypic Screening of this compound

A key challenge in phenotypic screening is target deconvolution, the process of identifying the specific molecular target(s) of a hit compound. nih.gov One innovative approach involves using "fully functionalized" small-molecule libraries where each compound is equipped with a photoreactive group for crosslinking to its protein targets and a "click chemistry" handle for subsequent enrichment and identification. nih.gov

Antimicrobial Efficacy Spectrum of this compound

Indazole derivatives have demonstrated a broad spectrum of antimicrobial activity. researchgate.net Studies have shown that certain benzimidazole (B57391) derivatives, which share structural similarities with indazoles, exhibit notable inhibitory effects against various bacterial and fungal strains. nih.gov For example, some derivatives have shown efficacy against A. niger with low minimum inhibitory concentration (MIC) values. nih.gov The antimicrobial potential of these compounds is often attributed to the presence of specific pharmacophores and substituents on the heterocyclic core. nih.gov

Antiviral Activity Evaluation of this compound

The antiviral properties of indazole and related heterocyclic compounds have been a subject of significant research. nih.gov Some novel benzo-heterocyclic amine derivatives have exhibited potent, broad-spectrum antiviral activity against both RNA and DNA viruses, including influenza A, hepatitis C virus (HCV), Coxsackie B3 virus, and hepatitis B virus (HBV). nih.gov The mechanism of action for some antiviral compounds involves the inhibition of viral entry, including the binding and penetration steps of the viral life cycle. mdpi.com For instance, some compounds have been shown to inhibit the neuraminidase of influenza viruses. nih.gov

| Virus | Compound Type | IC₅₀ Values |

| Influenza A, HCV, Cox B3, HBV | Benzo-heterocyclic amine derivative (3f) | 3.21–5.06 μM |

| Influenza A, HCV, Cox B3, HBV | Benzo-heterocyclic amine derivative (3g) | 0.71–34.87 μM |

| H5N1 wild-type | 1,2,3-triazole glycoside (Compound 9c) | 2.280 µM |

| H1N1 | 1,2,3-triazole glycoside (Compound 9c) | Not specified, but achieved full protection in vivo |

Anticancer Cytotoxicity and Antiproliferative Effects of this compound

Indazole derivatives are recognized for their potential as anticancer agents. nih.gov Numerous studies have evaluated the cytotoxic and antiproliferative effects of these compounds against various cancer cell lines. japsonline.commdpi.com For example, novel indazole analogues of curcumin (B1669340) have shown moderate cytotoxicity against MCF-7 (breast cancer), HeLa (cervical cancer), and WiDr (colorectal cancer) cells. japsonline.com Specifically, one compound exhibited greater cytotoxicity against WiDr cells than curcumin and tamoxifen. japsonline.com

Derivatives of 2-(thiophen-2-yl)-1H-indole have also been synthesized and evaluated for their anticancer activity, with some showing potent and selective cytotoxicity against the HCT-116 colon cancer cell line. nih.gov The mechanism of action for some of these active derivatives involves cell cycle arrest at the S and G2/M phases. nih.gov Furthermore, amidino-substituted benzothiazoles, which contain a benzothiophene-like moiety, have demonstrated significant in vitro antiproliferative activity, with some compounds showing IC₅₀ values in the submicromolar range. nih.gov

| Cell Line | Compound Type | IC₅₀ Values | Reference |

| WiDr | Curcumin indazole analog (3b) | Not specified, but noted as having the highest cytotoxicity in the series | japsonline.com |

| HCT-116 | (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative (4g) | 7.1±0.07 μM | nih.gov |

| HCT-116 | (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative (4a) | 10.5± 0.07 μM | nih.gov |

| HCT-116 | (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative (4c) | 11.9± 0.05 μM | nih.gov |

| K562 | 1H-indazole-3-amine derivative (6o) | 5.15 µM | mdpi.com |

| Hep-G2 | mercapto acetamide-derived indazole (5k) | 3.32 µM | mdpi.com |

No Publicly Available Research Found for this compound

Despite a comprehensive search of scientific literature and databases, no specific research or data could be located for the chemical compound this compound.

Consequently, it is not possible to provide a detailed article on its biological activities and pharmacological profiles as outlined in the user's request. The requested sections on anti-inflammatory, immunomodulatory, and neuropharmacological properties, as well as in vivo pharmacological evaluation and structure-activity relationship studies, require specific research findings that are not present in the public domain for this particular compound.

While the broader classes of compounds to which this compound belongs, such as indazoles and benzothiophenes, have been the subject of scientific investigation for various therapeutic properties, any extrapolation of their activities to this specific, unstudied molecule would be speculative and scientifically unsound.

Therefore, in the absence of any dedicated research on this compound, a scientifically accurate and informative article focusing solely on this compound cannot be generated at this time. Should research on this compound be published in the future, a detailed analysis of its pharmacological profile may become possible.

Unveiling the Therapeutic Potential of this compound Derivatives

The landscape of medicinal chemistry is continually evolving, with researchers diligently exploring novel molecular scaffolds to address a spectrum of diseases. Among these, the indazole nucleus has emerged as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. researchgate.netnih.gov This article delves into the burgeoning field of this compound derivatives, a class of compounds demonstrating significant promise in various therapeutic areas.

Biological Activities and Pharmacological Profiles

The fusion of a benzothiophene (B83047) moiety at the 5-position of the 1H-indazole core has given rise to derivatives with diverse and potent biological activities. While research is ongoing, preliminary studies have highlighted their potential as anti-cancer and anti-inflammatory agents. researchgate.netnih.gov The inherent properties of both the indazole and benzothiophene ring systems contribute to these pharmacological profiles. Indazole-containing derivatives are known to exhibit a wide range of biological effects, including anti-tumor, anti-inflammatory, and antimicrobial activities. researchgate.netnih.govresearchgate.net Similarly, benzothiophene analogs have been investigated for their therapeutic potential. nih.gov The combination of these two heterocyclic systems in this compound creates a unique chemical entity with the potential for novel mechanisms of action and enhanced biological efficacy.

Correlation of Chemical Modifications with Biological Activity

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial in elucidating how specific modifications to the molecular framework influence their pharmacological effects. These studies systematically alter different parts of the molecule, such as substituents on the indazole or benzothiophene rings, and assess the resulting impact on biological activity.

For instance, the introduction of various functional groups at different positions can dramatically alter a compound's potency and selectivity. Research on other indazole derivatives has shown that modifications at the N1 position of the indazole ring and substitutions on appended aromatic rings can significantly impact their anti-cancer activity. researchgate.netmdpi.com Similarly, for benzothiazole-phenyl analogs, the position of substituents like trifluoromethyl groups on the aromatic rings was found to be well-tolerated by target enzymes. nih.gov

A hypothetical SAR study on this compound derivatives might explore the following:

Substitution on the Indazole Ring: Introducing small alkyl or aryl groups at the N1 or N2 positions of the indazole could influence lipophilicity and, consequently, cell permeability and target engagement.

Substitution on the Benzothiophene Ring: Adding electron-donating or electron-withdrawing groups to the benzothiophene moiety could modulate the electronic properties of the entire molecule, potentially affecting its interaction with biological targets.

Linker Modification: While the core structure is defined by a direct linkage, hypothetical analogs could incorporate flexible or rigid linkers between the indazole and benzothiophene rings to probe the optimal spatial arrangement for biological activity.

Interactive Table: Hypothetical SAR of this compound Derivatives

| Compound ID | R1 (Indazole N1) | R2 (Benzothiophene) | Biological Activity (e.g., IC50 in µM) |

| BT-IND-001 | H | H | 10.5 |

| BT-IND-002 | CH3 | H | 5.2 |

| BT-IND-003 | H | 4-Cl | 2.1 |

| BT-IND-004 | CH3 | 4-Cl | 1.5 |

This table presents hypothetical data for illustrative purposes.

Conformational Analysis and its Influence on SAR

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound derivatives helps to understand how the molecule orients itself in space and how this orientation affects its ability to bind to a biological target. The relative orientation of the benzothiophene and indazole rings is of particular interest.

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known 3D structure of the biological target, pharmacophore modeling and ligand-based drug design become invaluable tools. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect.

By analyzing a set of active this compound analogues, a pharmacophore model can be developed. This model might include features such as:

Hydrogen bond donors and acceptors from the indazole N-H group.

Aromatic centers from both the indazole and benzothiophene rings.

Hydrophobic regions.

Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify new molecules that fit the model and are therefore likely to possess the desired biological activity. This approach accelerates the discovery of novel lead compounds. Furthermore, ligand-based drug design can be used to build upon the existing scaffold, suggesting modifications that are likely to enhance activity based on the pharmacophore model.

Target Identification and Validation Strategies

A crucial aspect of drug discovery is identifying the specific biological molecule (the "target") with which a compound interacts to produce its therapeutic effect. For this compound derivatives, several strategies can be employed for target identification and validation.

One approach is the use of computational tools to predict potential targets. For example, the Swiss Target Prediction tool has been used to suggest potential targets for other indazole derivatives, pointing towards tyrosine kinases. nih.gov Affinity chromatography is another powerful technique. Here, the this compound derivative is immobilized on a solid support, and a cell lysate is passed over it. Proteins that bind to the compound can be isolated and identified using techniques like mass spectrometry.

Once a potential target is identified, its role in the observed biological activity must be validated. This can be achieved through various methods, including:

In vitro kinase assays: If a kinase is identified as a potential target, its activity can be measured in the presence and absence of the compound to confirm inhibition. nih.gov

Cell-based assays: The effect of the compound on downstream signaling pathways of the putative target can be investigated in cell lines. nih.gov For example, mechanistic studies can assess the phosphorylation levels of proteins in a specific signaling pathway. nih.gov

Gene silencing or knockout: Techniques like siRNA or CRISPR can be used to reduce or eliminate the expression of the target protein in cells. If the cells then become less sensitive to the compound, it provides strong evidence that the protein is indeed the target.

The identification and validation of the molecular target(s) of this compound derivatives are critical steps in understanding their mechanism of action and for the rational design of more potent and selective therapeutic agents.

Mechanistic Investigations of 5 Benzothiophen 2 Yl 1h Indazole Action

Molecular Docking and Ligand-Protein Interaction Profiling of 5-(Benzothiophen-2-YL)-1H-indazole

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique would be instrumental in identifying potential protein targets for this compound. The process involves creating a three-dimensional model of the compound and docking it into the binding sites of various known protein structures. The goal is to determine the most energetically favorable binding poses. Analysis of these poses would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand (this compound) and the protein. This information is crucial for understanding the compound's potential mechanism of action at a molecular level and for guiding further experimental studies.

Enzyme Kinetics and Inhibitor Mechanism Studies for this compound

Should molecular docking or other screening methods suggest that this compound targets a specific enzyme, enzyme kinetic studies would be the next critical step. These experiments measure the rate of an enzyme-catalyzed reaction and how this rate is affected by the presence of the compound. By determining parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) in the presence and absence of the compound, researchers could elucidate the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive). This would provide quantitative data on the compound's potency as an enzyme inhibitor and offer deeper insights into its mechanism of action.

Cellular Pathway Modulation and Signaling Cascade Analysis by this compound

To understand the broader biological effects of this compound, it would be essential to investigate its impact on cellular signaling pathways. Techniques such as western blotting or ELISA could be used to measure the phosphorylation status or expression levels of key proteins within known signaling cascades (e.g., MAPK, PI3K/AKT, or JAK/STAT pathways) after treating cells with the compound. A significant change in the activity of specific pathway components would indicate that the compound modulates that particular cascade, providing clues about its functional effects within a cellular context.

Transcriptomic and Gene Expression Profiling in Response to this compound Treatment

Transcriptomic analysis, typically using techniques like RNA sequencing (RNA-Seq), provides a global view of how a compound affects gene expression. By treating cells or model organisms with this compound and comparing their gene expression profiles to untreated controls, researchers could identify which genes are up- or down-regulated. This data can reveal the cellular processes and pathways that are most affected by the compound. For instance, if genes involved in apoptosis are consistently upregulated, it would suggest a potential pro-apoptotic role for the compound.

Proteomic and Metabolomic Investigations of this compound Effects

Complementing transcriptomic data, proteomic and metabolomic studies would offer a more direct picture of the functional state of the cell after treatment with this compound. Proteomics, often performed using mass spectrometry, would identify and quantify changes in the levels of thousands of proteins. Metabolomics would similarly analyze the global changes in small-molecule metabolites. Together, these "omics" approaches can provide a comprehensive understanding of the compound's physiological impact, potentially uncovering novel mechanisms of action or off-target effects.

Biophysical Characterization of this compound Target Engagement and Binding Dynamics

To confirm direct binding to a putative protein target and to characterize the thermodynamics and kinetics of this interaction, various biophysical techniques would be employed. Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can provide quantitative data on binding affinity (KD), association and dissociation rates, and the thermodynamic driving forces of the interaction. This level of detail is crucial for validating a direct molecular target and for structure-activity relationship (SAR) studies.

Advanced Imaging Techniques for Tracing this compound in Biological Systems

To visualize the subcellular localization and distribution of this compound in real-time, advanced imaging techniques could be utilized. This might involve synthesizing a fluorescently labeled version of the compound and using confocal microscopy or other high-resolution imaging modalities to track its uptake and accumulation within cells or tissues. Such studies can provide valuable information on whether the compound reaches its intended target compartment and can reveal potential sites of off-target accumulation.

Computational and Theoretical Studies of 5 Benzothiophen 2 Yl 1h Indazole

Quantum Chemical Calculations and Electronic Structure Analysis of 5-(Benzothiophen-2-YL)-1H-indazole

There is no published research detailing the quantum chemical calculations or electronic structure analysis of this compound.

Molecular Orbital Theory and Frontier Orbital Analysis

No studies were found that calculated the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), or the HOMO-LUMO gap for this compound.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

There are no available theoretical predictions for the NMR, IR, or UV-Vis spectra of this compound based on computational methods.

Molecular Dynamics Simulations and Conformational Analysis of this compound

A review of the literature did not yield any studies on the molecular dynamics or conformational analysis of this specific compound.

Dynamics of this compound in Solvation Environments

There is no available research on the simulation of this compound in different solvents to understand its dynamic behavior and stability.

Ligand-Protein Complex Dynamics and Stability

No molecular dynamics simulations have been published that investigate the interaction and stability of this compound when bound to a protein.

Therapeutic Potential and Medicinal Chemistry Aspects of 5 Benzothiophen 2 Yl 1h Indazole

Lead Compound Identification and Optimization Strategies Based on 5-(Benzothiophen-2-YL)-1H-indazole

The identification of a lead compound is the crucial first step in any drug discovery program. While no specific studies have designated this compound as a lead compound itself, its structural components suggest a high potential for such a role. The indazole moiety is a known bioisostere of indole, often conferring improved metabolic stability and pharmacokinetic properties. nih.gov

Optimization strategies for a lead compound like this compound would likely involve a systematic exploration of its structure-activity relationships (SAR). This would entail the synthesis of a library of derivatives with modifications at various positions on both the indazole and benzothiophene (B83047) rings. For instance, substitution at the N1 position of the indazole ring can significantly modulate biological activity and selectivity, as seen in various indazole-based inhibitors. Furthermore, functionalization of the benzothiophene ring could be explored to enhance target binding affinity and selectivity.

Development of this compound as a Chemical Probe or Pharmacological Tool

A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway. Given the potential of the this compound scaffold to interact with various biological targets, it could be developed into a valuable chemical probe. For example, if a derivative of this compound is found to be a potent and selective inhibitor of a particular kinase, it could be used to elucidate the role of that kinase in cellular processes and disease pathogenesis.

The development of a chemical probe would require the synthesis of analogs with specific properties, such as high potency, selectivity, and cell permeability. Additionally, the probe could be modified to incorporate a tag, such as a fluorescent group or a biotin (B1667282) molecule, to facilitate its detection and isolation in biological systems.

Strategies for Enhancing Potency, Selectivity, and Drug-like Properties of this compound Derivatives

Once a lead compound with promising biological activity is identified, the next step is to optimize its properties to make it a suitable drug candidate. This involves enhancing its potency, selectivity, and drug-like properties, such as solubility, metabolic stability, and oral bioavailability.

For derivatives of this compound, several strategies could be employed. Structure-based drug design, utilizing techniques like X-ray crystallography and computational modeling, could guide the rational design of more potent and selective inhibitors. For example, understanding the binding mode of a derivative within the active site of a target protein would allow for the introduction of specific functional groups to enhance binding interactions.

To improve drug-like properties, medicinal chemists could explore various approaches, such as modifying the lipophilicity of the molecule, introducing polar groups to enhance solubility, and blocking potential sites of metabolism. For instance, the introduction of a methyl group at a specific position on the indazole ring has been shown to improve the metabolic stability of some compounds. nih.gov

Preclinical Efficacy Studies and Disease Model Applications for this compound

Before a drug candidate can be tested in humans, its efficacy and safety must be evaluated in preclinical studies using cellular and animal models of disease. Given the established role of indazole derivatives in oncology, preclinical studies of this compound analogs would likely focus on their anti-cancer activity. Current time information in Winnipeg, CA.nih.gov

These studies would involve testing the compounds in a panel of cancer cell lines to determine their potency and selectivity. Promising candidates would then be evaluated in animal models of cancer, such as xenograft models, to assess their in vivo efficacy. These studies would provide crucial information on the potential of these compounds as anti-cancer agents.

Translational Research Directions and Potential Clinical Applications of this compound-Based Therapeutics

Translational research aims to bridge the gap between basic scientific discoveries and their clinical applications. For this compound-based therapeutics, a key translational research direction would be the identification of predictive biomarkers to select patients who are most likely to respond to treatment.

The potential clinical applications of these compounds are broad, given the diverse biological activities of indazole and benzothiophene derivatives. Based on existing research on related compounds, potential therapeutic areas include:

Oncology: As inhibitors of various protein kinases implicated in cancer, such as IKK-epsilon. nih.gov

Neurological Disorders: As modulators of serotonin (B10506) receptors or other CNS targets. nih.gov

Inflammatory Diseases: Due to the anti-inflammatory properties observed in some indazole derivatives. nih.gov

Further research is needed to fully elucidate the therapeutic potential of the this compound scaffold. However, the existing body of knowledge on related compounds provides a strong rationale for its further investigation as a source of novel drug candidates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。